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Compound of Interest

Compound Name: 5-Hydroxyisophthalic acid

Cat. No.: B057310 Get Quote

For researchers and drug development professionals, unequivocally confirming the molecular

structure of a compound is a critical step. This guide provides a comprehensive comparison of

spectroscopic techniques for the structural elucidation of 5-Hydroxyisophthalic acid. By

presenting experimental data alongside that of structurally similar alternatives—Isophthalic acid

and Dimethyl 5-hydroxyisophthalate—this guide offers a clear framework for analysis and

interpretation.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 5-Hydroxyisophthalic acid
and two common alternatives. This allows for a direct comparison of how the hydroxyl and

carboxyl functional groups influence the spectral characteristics.

Infrared (IR) Spectroscopy Data
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Compound Key IR Absorptions (cm⁻¹)
Functional Group
Assignment

5-Hydroxyisophthalic acid
3300-2500 (broad), 1710-

1680, 1600, 1450, 1300, 1250

O-H (Carboxylic acid &

Phenol), C=O (Carboxylic

acid), C=C (Aromatic), C-O

(Phenol), O-H bend

Isophthalic acid
3300-2500 (broad), 1700-

1680, 1610, 1460, 1310

O-H (Carboxylic acid), C=O

(Carboxylic acid), C=C

(Aromatic), O-H bend

Dimethyl 5-

hydroxyisophthalate

3500-3200 (broad), 1730-

1715, 1605, 1440, 1230

O-H (Phenol), C=O (Ester),

C=C (Aromatic), C-O (Ester)

Note: The broadness of the O-H stretch in the carboxylic acids is due to hydrogen bonding.[1]

The C=O stretch in the ester appears at a higher wavenumber than in the carboxylic acid.[1]

¹H NMR Spectroscopy Data (Solvent: DMSO-d₆)
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Compound
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

5-

Hydroxyisophthal

ic acid

~13.3 (broad s) singlet 2H -COOH

~10.1 (broad s) singlet 1H Ar-OH

~8.0 singlet 1H Ar-H (H-2)

~7.6 singlet 2H Ar-H (H-4, H-6)

Isophthalic

acid[2]
~13.3 (broad s) singlet 2H -COOH

~8.55 triplet 1H Ar-H (H-2)

~8.22 doublet 2H Ar-H (H-4, H-6)

~7.68 triplet 1H Ar-H (H-5)

Dimethyl 5-

hydroxyisophthal

ate

~9.9 (s) singlet 1H Ar-OH

~7.8 singlet 1H Ar-H (H-2)

~7.3 singlet 2H Ar-H (H-4, H-6)

~3.9 (s) singlet 6H -OCH₃

Note: The acidic protons of the carboxylic acid and hydroxyl groups are often broad and may

exchange with D₂O.

¹³C NMR Spectroscopy Data (Solvent: DMSO-d₆)
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Compound Chemical Shift (δ, ppm) Assignment

5-Hydroxyisophthalic acid[3][4] ~167 C=O (Carboxylic acid)

~158 C-OH (Aromatic)

~133 C-COOH (Aromatic)

~122 C-H (Aromatic)

~119 C-H (Aromatic)

Isophthalic acid[2] ~167 C=O (Carboxylic acid)

~134 C-H (Aromatic)

~131 C-COOH (Aromatic)

~130 C-H (Aromatic)

~129 C-H (Aromatic)

Dimethyl 5-

hydroxyisophthalate
~165 C=O (Ester)

~158 C-OH (Aromatic)

~132 C-COOR (Aromatic)

~120 C-H (Aromatic)

~118 C-H (Aromatic)

~52 -OCH₃

Mass Spectrometry (MS) Data
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Compound Molecular Ion (m/z)
Key Fragment Ions
(m/z)

Fragmentation
Pattern

5-Hydroxyisophthalic

acid
182 [M]⁺[5][6] 165, 137, 109, 81

Loss of OH, followed

by loss of CO

Isophthalic acid 166 [M]⁺ 149, 121, 93, 65
Loss of OH, followed

by loss of CO

Dimethyl 5-

hydroxyisophthalate
210 [M]⁺ 179, 151, 123

Loss of OCH₃,

followed by loss of CO

Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility

and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated

dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

¹H NMR Acquisition:

Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field

spectrometer.

Set the spectral width to cover a range of 0-15 ppm.

Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

Apply a relaxation delay of at least 5 seconds to allow for quantitative integration,

particularly for the broad acidic proton signals.

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

Set the spectral width to cover a range of 0-200 ppm.
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A significantly higher number of scans will be required compared to ¹H NMR to achieve an

adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet Method: Mix approximately 1-2 mg of the finely ground sample with ~100 mg of

dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a

hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. Ensure good contact between the sample and the crystal.

Data Acquisition:

Record the spectrum over the range of 4000-400 cm⁻¹.

Collect a background spectrum of the empty sample holder (or clean ATR crystal) before

running the sample.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

such as methanol or acetonitrile.

Data Acquisition (Electron Impact - EI):

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or

after separation by Gas Chromatography (GC).

Use a standard electron ionization energy of 70 eV.

Scan a mass-to-charge (m/z) range appropriate for the compound's molecular weight

(e.g., 50-300 amu).
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Data Acquisition (Electrospray Ionization - ESI):

Infuse the sample solution directly into the ESI source.

Acquire spectra in both positive and negative ion modes to determine the most effective

ionization method.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for confirming the structure of 5-
Hydroxyisophthalic acid using multiple spectroscopic techniques.
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Caption: Workflow for structural elucidation.

By systematically applying these spectroscopic methods and comparing the resulting data

against known compounds, researchers can confidently confirm the structure of 5-
Hydroxyisophthalic acid. This guide serves as a practical resource to facilitate that process,

ensuring data integrity and accelerating research and development timelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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